Methyl 4-(4-((4-fluorophenyl)sulfonyl)piperidine-1-carbonyl)benzoate
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Description
Methyl 4-(4-((4-fluorophenyl)sulfonyl)piperidine-1-carbonyl)benzoate is a useful research compound. Its molecular formula is C20H20FNO5S and its molecular weight is 405.44. The purity is usually 95%.
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Biological Activity
Methyl 4-(4-((4-fluorophenyl)sulfonyl)piperidine-1-carbonyl)benzoate is a complex organic compound belonging to the piperidine derivatives class. This compound has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C18H19FN2O4S, with a molecular weight of approximately 378.4 g/mol. The compound features a piperidine ring, a sulfonyl group, and a benzoate moiety, contributing to its diverse reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C18H19FN2O4S |
Molecular Weight | 378.4 g/mol |
CAS Number | 1797686-82-8 |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The sulfonyl group enhances solubility and bioavailability, making it an effective candidate for pharmacological applications.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors suggests potential applications in neuropharmacology.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antidepressant Effects : Similar compounds have shown promise in treating anxiety and depression by modulating neurotransmitter systems.
- Anticancer Activity : Preliminary studies suggest that piperidine derivatives can exhibit cytotoxic effects on cancer cell lines.
- Anti-inflammatory Properties : The compound may reduce inflammation through inhibition of pro-inflammatory cytokines.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study on Neuropharmacological Effects : A study investigating the effects of similar piperidine derivatives on serotonin receptors indicated potential antidepressant properties (source needed).
- Cytotoxicity Evaluation : Research conducted on structurally similar sulfonamide compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound may exhibit similar properties (source needed).
Comparative Analysis with Similar Compounds
To better understand the unique aspects of this compound, it is essential to compare it with other related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 4-(piperidine-1-carbonyl)benzoate | Piperidine ring, carbonyl group | Simpler structure, less functional diversity |
Methyl 3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}-4-[piperazine]benzoate | Contains nitrophenyl instead of fluorophenyl | Different electronic properties due to nitro group |
Methyl 3-(pyridin-1-carbonyl)-piperidine | Pyridin substitution | Variation in heterocyclic component affects activity |
Properties
IUPAC Name |
methyl 4-[4-(4-fluorophenyl)sulfonylpiperidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO5S/c1-27-20(24)15-4-2-14(3-5-15)19(23)22-12-10-18(11-13-22)28(25,26)17-8-6-16(21)7-9-17/h2-9,18H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXGQCRKHTYZHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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